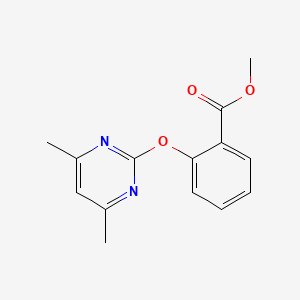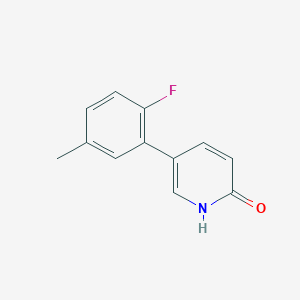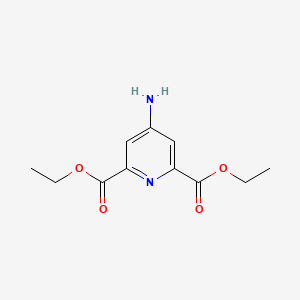![molecular formula C10H17N3O4 B3392633 Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate CAS No. 1207175-50-5](/img/structure/B3392633.png)
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Vue d'ensemble
Description
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is a heterocyclic compound known for its significant pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate typically involves the Staudinger–aza-Wittig reaction. This method utilizes 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones mediated by triphenylphosphine (PPh3). The starting material, N-(3-azido-1-tosylpropyl)urea, is prepared through a three-component condensation of 3-azidopropanal, p-toluenesulfinic acid, and urea in water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the availability of starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: It can be reduced to yield tetrahydropyrimidines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include various derivatives of pyrimidinones and tetrahydropyrimidines, which can be further utilized in medicinal chemistry.
Applications De Recherche Scientifique
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate has been extensively studied for its potential in cancer treatment. It promotes apoptosis of HepG2 cells and serves a role in tumor suppression by upregulating miR-26b-5p, which targets CDK8 . This compound also inhibits cell proliferation, migration, and invasion, making it a promising candidate for hepatocellular carcinoma treatment .
Mécanisme D'action
The compound exerts its effects by upregulating miR-26b-5p, which in turn targets CDK8. This leads to the suppression of the NF-κB/p65 signaling pathway, promoting apoptosis and inhibiting cell proliferation . The molecular targets involved include apoptosis-associated proteins Bax and Bcl-2.
Comparaison Avec Des Composés Similaires
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is unique due to its specific mechanism of action involving miR-26b-5p and CDK8. Similar compounds include:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit significant pharmacological properties, particularly as kinase inhibitors and apoptosis inducers.
Pyrido[2,3-d]pyrimidine derivatives: Known for their antitumor activity, these compounds share structural similarities but differ in their specific biological targets.
Propriétés
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C3H6O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;1-2-3(4)5/h4-5,8H,1-3H2,(H2,9,10,11,12);2H2,1H3,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUOQBANBXSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.C1CNCC2C1NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680902 | |
| Record name | Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-50-5 | |
| Record name | Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methoxybenzo[d]oxazole](/img/structure/B3392587.png)

![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)

![3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B3392617.png)
![10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3392623.png)




